Dimethachlor

Vue d'ensemble

Description

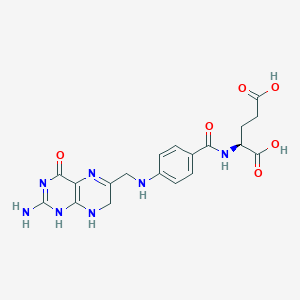

Dimethachlor is a pre-emergence herbicide . It belongs to the acetanilide family of herbicides that inhibit plant growth by interfering with the synthesis of fatty acids, leading to the death of weeds without harming the main crops.

Synthesis Analysis

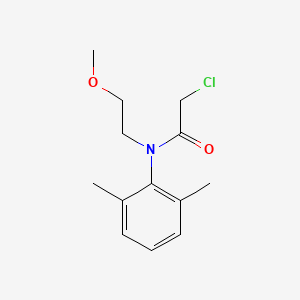

Dimethachlor is synthesized by reacting 2,6-diethylphenol, chloroacetyl chloride, and methanol in the presence of a base such as sodium hydroxide or potassium carbonate .

Molecular Structure Analysis

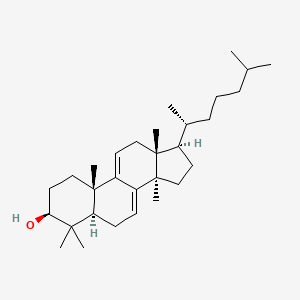

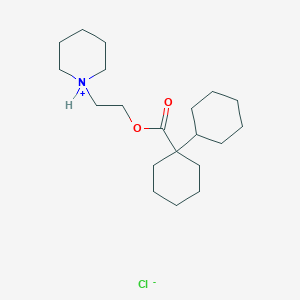

The molecular formula of Dimethachlor is C13H18ClNO2 . It has an average mass of 255.740 Da and a monoisotopic mass of 255.102600 Da .

Chemical Reactions Analysis

Dimethachlor is highly soluble in water and has a low volatility . It is not expected to be persistent in soil systems but may be persistent in aquatic systems depending on local conditions . It is highly toxic to algae, moderately toxic to other aquatic species, birds, and earthworms, and has a low toxicity to honeybees .

Physical And Chemical Properties Analysis

Dimethachlor has a density of 1.1±0.1 g/cm3, a boiling point of 374.0±42.0 °C at 760 mmHg, and a flash point of 180.0±27.9 °C . It is highly soluble in water and has a low volatility .

Applications De Recherche Scientifique

Pesticide Residue Analysis

Research has been conducted to determine the occurrence of Dimethachlor and its metabolites in surface water. A chemometric approach is used to analyze pesticide residues, which is crucial for environmental monitoring and ensuring the safety of water resources .

Risk Assessment

Dimethachlor has undergone peer review for its risk assessment as a pesticide. This involves evaluating its safety for use, including potential impacts on human health and the environment .

Weed Species Suppression

Studies have utilized t-value biplots to understand the weed species that are either suppressed or enhanced by the application of Dimethachlor. This helps in optimizing its use for maximum efficacy while minimizing any negative ecological impacts .

Environmental Monitoring

The concentrations of Dimethachlor in surface waters like rivers are monitored to assess the impact of agricultural use on the environment. For instance, increased concentrations have been detected in the Danube River, indicating usage on agricultural fields in surrounding regions .

Analytical Method Development

There is ongoing research to develop analytical methods for detecting Dimethachlor and its metabolites. This is important for regulatory compliance and ensuring that residue levels in food and water are within safe limits .

Mécanisme D'action

Target of Action

Dimethachlor is a pre-emergence herbicide . It primarily targets very-long-chain fatty acid (VLCFA) elongases , which are crucial enzymes involved in the biosynthesis of fatty acids in plants. By inhibiting these enzymes, dimethachlor disrupts the normal growth and development of plants, particularly weeds.

Mode of Action

Dimethachlor interacts with its targets, the VLCFA elongases, by binding to the active sites of these enzymes . This binding inhibits the elongation process of fatty acids, leading to a disruption in the synthesis of lipids necessary for cell membrane integrity and function. As a result, the normal growth and development of the plant are hindered, leading to the death of the weed.

Biochemical Pathways

The primary biochemical pathway affected by dimethachlor is the fatty acid biosynthesis pathway . By inhibiting VLCFA elongases, dimethachlor disrupts the elongation of fatty acids, which are essential components of plant cell membranes. This disruption affects the integrity and function of the cell membranes, leading to impaired growth and development of the plant.

Pharmacokinetics

Dimethachlor is highly soluble in water and has a low volatility . . These properties influence the bioavailability of dimethachlor in the environment and its uptake by plants.

Result of Action

The molecular and cellular effects of dimethachlor’s action result in the death of the weed. By disrupting the integrity and function of the cell membranes through the inhibition of fatty acid biosynthesis, dimethachlor impairs the normal growth and development of the plant . This leads to the death of the weed, thereby controlling its proliferation in the field.

Action Environment

Environmental factors can influence the action, efficacy, and stability of dimethachlor. Its high solubility in water and low volatility suggest that it can be easily transported in the environment, particularly in aquatic systems . . These properties, along with local environmental conditions such as temperature, rainfall, and soil type, can influence the efficacy and stability of dimethachlor in controlling weed growth.

Safety and Hazards

Propriétés

IUPAC Name |

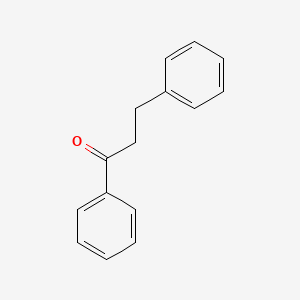

2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-10-5-4-6-11(2)13(10)15(7-8-17-3)12(16)9-14/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCDDNKJYDZXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058111 | |

| Record name | Dimethachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethachlor | |

CAS RN |

50563-36-5 | |

| Record name | Dimethachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50563-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050563365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G91ARZ496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dimethachlor exert its herbicidal effect?

A1: Dimethachlor primarily targets the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants, particularly in susceptible grasses and broadleaf weeds. [] This disruption of VLCFA synthesis ultimately hinders cell division and growth, leading to plant death. []

Q2: Are there other proposed mechanisms of action for Dimethachlor?

A2: While VLCFA inhibition is considered the primary mode of action, research suggests Dimethachlor may also impact other cellular processes in plants, indicating multiple sites of action within the Phytophthora genus. [] Further investigation is needed to fully elucidate these additional mechanisms.

Q3: What is the molecular formula and weight of Dimethachlor?

A3: Dimethachlor is represented by the molecular formula C13H19ClNO2 and has a molecular weight of 257.75 g/mol.

Q4: Is there any spectroscopic data available for Dimethachlor?

A4: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed for structural elucidation of such compounds.

Q5: What are the primary degradation products of Dimethachlor?

A6: Dimethachlor degrades into various metabolites, including Dimethachlor ethanesulfonic acid (ESA) and Dimethachlor oxalamic acid (OA). [, ] These metabolites, along with the parent compound, have been detected in surface water samples, raising concerns about potential water contamination. []

Q6: What methods are used to analyze Dimethachlor and its metabolites?

A6: Several analytical techniques have been employed for the detection and quantification of Dimethachlor and its degradation products. These include:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with mass spectrometry (LC-MS or LC-MS/MS), provides high sensitivity and selectivity for analyzing Dimethachlor and its metabolites in various matrices like water, soil, and food. [, , , ]

- Ultra-High-Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS): This technique offers enhanced resolution and sensitivity for identifying and quantifying Dimethachlor and its metabolites in environmental samples. []

- Gas Chromatography coupled with Mass Spectrometry (GC-MS): This method is particularly useful for analyzing volatile organic compounds, including certain pesticide residues like Dimethachlor, in environmental and biological samples. [, ]

Q7: How are analytical methods for Dimethachlor validated?

A7: Validation of analytical methods for Dimethachlor and other pesticides is crucial to ensure accurate and reliable results. This process typically involves assessing parameters such as:

- Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified. [, ]

Q8: What are the potential environmental impacts of Dimethachlor?

A8: The widespread use of Dimethachlor raises concerns about its potential impact on the environment, particularly on non-target organisms and water resources.

- Aquatic Toxicity: Research has shown that chloroacetanilides, including Dimethachlor, can negatively affect aquatic organisms, particularly algae, by inhibiting their growth and reproduction. []

- Water Contamination: The detection of Dimethachlor and its metabolites in surface water sources highlights its mobility in the environment and potential to contaminate drinking water supplies. [, , ]

Q9: What strategies can be employed to mitigate the environmental risks associated with Dimethachlor?

A9: Several approaches can help minimize the environmental footprint of Dimethachlor:

- Optimizing Application Rates: Using the minimal effective dose of Dimethachlor can reduce the amount released into the environment. [, , ]

- Exploring Alternative Herbicides: Investigating and utilizing herbicides with lower persistence and toxicity profiles can offer more environmentally friendly weed control solutions. []

- Implementing Effective Water Treatment: Advanced water treatment technologies, including activated carbon filtration, have demonstrated promising results in removing pesticides like Dimethachlor from drinking water. []

- Developing Bioremediation Strategies: Exploring the use of microorganisms or enzymes to degrade Dimethachlor in contaminated environments can offer a sustainable remediation approach. []

Q10: What is known about the toxicity of Dimethachlor in animals?

A11: Studies in rats have shown that Dimethachlor is metabolized into reactive compounds called quinonimines. [] These metabolites have been linked to potential toxicity by forming adducts with proteins and DNA.

Q11: Is there evidence of resistance to Dimethachlor in weed populations?

A11: While there haven't been widespread reports of Dimethachlor resistance, the development of herbicide resistance is a complex and dynamic phenomenon. Continuous monitoring of weed populations and the implementation of integrated weed management strategies are essential to delay or prevent the emergence of resistance.

Q12: Are there alternative herbicides to Dimethachlor for weed control in oilseed rape?

A12: Yes, several alternative herbicides have been evaluated for weed control in oilseed rape, including:

- Clomazone: Often used in combination with Dimethachlor and Napropamide for pre-emergence weed control. [, , , ]

- Metazachlor: Another commonly used herbicide, sometimes applied in combination with Quinmerac and Imazamox in Clearfield® systems. [, , , , ]

- Quinmerac: Often used in mixtures with other herbicides for broad-spectrum weed control in oilseed rape. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

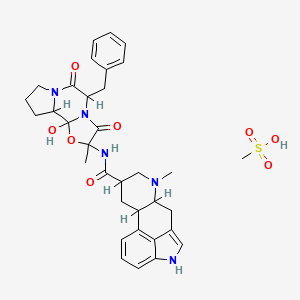

![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)

![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)